![molecular formula C18H17N3O3S B1230624 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)
2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide is a member of benzimidazoles.
Scientific Research Applications
Cyclooxygenase (COX) Inhibitory Activity
A study by Ertas et al. (2022) synthesized derivatives of 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide, which showed significant inhibitory activity on the COX-2 enzyme. This suggests potential applications in inflammation and pain management research (Ertas et al., 2022).
Antitumor Activity
Yurttaş et al. (2015) researched N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which included compounds structurally related to 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide, for their antitumor activity. They found significant anticancer activity against some cancer cell lines, highlighting its potential in cancer research (Yurttaş et al., 2015).
Antibacterial Activity
Gullapelli et al. (2014) synthesized compounds from 2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide and tested them for antibacterial activity, indicating its relevance in the development of new antibiotics (Gullapelli et al., 2014).
Antioxidant Properties for Base Oil
Basta et al. (2017) investigated some benzimidazole derivatives, including 2-(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, as antioxidants for base stock, demonstrating its potential in enhancing the stability of industrial oils (Basta et al., 2017).
Anthelmintic Agents
Sawant and Kawade (2011) synthesized and evaluated 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents, indicating possible applications in treating parasitic worm infestations (Sawant & Kawade, 2011).
MRSA Inhibition
Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and found significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting potential in combating resistant bacterial strains (Chaudhari et al., 2020).
Molecular Docking and Dynamics Studies
Sebhaoui et al. (2020) conducted molecular docking and dynamics studies on novel compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, to understand binding modes within specific enzymes, highlighting its use in molecular interaction research (Sebhaoui et al., 2020).
properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)21-15-9-5-3-7-13(15)20-18(21)25-11-17(23)19-14-8-4-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,23) |
InChI Key |
PCDLACJXVSBKOT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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